

spectroscopic data for 2-Bromo-1-phenylbutan-1-one (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-phenylbutan-1-one

This guide provides a comprehensive analysis of the spectroscopic data for **2-bromo-1-phenylbutan-1-one**, a significant intermediate in pharmaceutical and organic synthesis.^[1] The structural elucidation of this α -bromoketone is critical for ensuring reaction success and purity of downstream products. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical considerations.

Molecular Structure and Spectroscopic Overview

2-Bromo-1-phenylbutan-1-one (CAS No. 877-35-0) possesses a molecular formula of $C_{10}H_{11}BrO$ and a molecular weight of approximately 227.1 g/mol.^{[2][3]} Its structure, featuring a chiral center at the α -carbon, consists of a phenyl ketone core with a bromine atom adjacent to the carbonyl group and an ethyl group extending from the chiral carbon. This arrangement dictates the distinct spectroscopic signatures discussed herein.

Caption: Structure of **2-Bromo-1-phenylbutan-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **2-bromo-1-phenylbutan-1-one**, both 1H and ^{13}C NMR provide

definitive structural information. While experimental spectra are available in databases, the following analysis is based on established chemical shift principles for interpretation.[4]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. The electronegativity of the bromine and the carbonyl group significantly influences the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~ 7.9 - 8.1	Doublet (d)	2H	ortho-ArH	Deshielded by the anisotropic effect of the C=O group.
~ 7.4 - 7.6	Multiplet (m)	3H	meta, para-ArH	Typical aromatic region for phenyl protons.
~ 5.2 - 5.4	Triplet (t)	1H	CH-Br	Strongly deshielded by both the adjacent bromine and carbonyl group.
~ 2.0 - 2.3	Multiplet (m)	2H	-CH ₂ -CH ₃	Diastereotopic protons adjacent to a chiral center, leading to a complex multiplet.

| ~ 1.0 - 1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Located in a typical upfield alkyl region, split by the adjacent methylene group. |

Expert Insights: The key signal is the methine proton (CH-Br) at ~5.2-5.4 ppm. Its significant downfield shift is a direct consequence of the additive deshielding effects of the α -bromine and the carbonyl group. The diastereotopic nature of the methylene protons is an important feature, often resulting in a more complex splitting pattern than a simple quartet, which is a direct confirmation of the adjacent chiral center.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

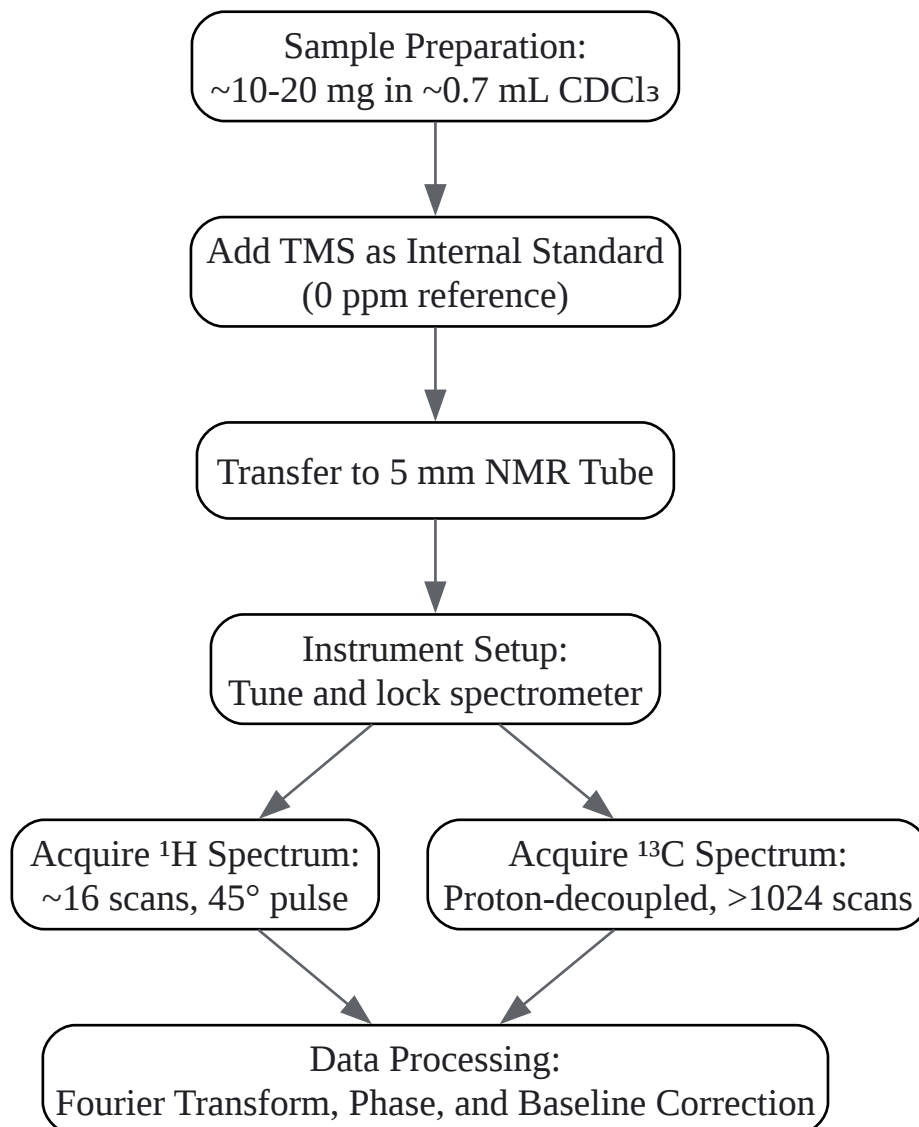
Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Causality Behind the Shift
~ 192 - 195	C=O	The carbonyl carbon is highly deshielded, appearing significantly downfield.
~ 134 - 136	Ar-C (quaternary)	The ipso-carbon of the phenyl ring attached to the carbonyl group.
~ 128 - 134	Ar-CH	Aromatic carbons of the phenyl ring.
~ 45 - 50	CH-Br	The α -carbon, deshielded by the attached bromine atom.
~ 25 - 30	-CH ₂ -CH ₃	Methylene carbon of the ethyl group.

| ~ 11 - 14 | -CH₂-CH₃ | Methyl carbon, appearing in the typical upfield alkyl region. |

Expert Insights: The carbonyl carbon signal is unmistakable due to its large chemical shift. The position of the C-Br carbon at ~45-50 ppm is also highly diagnostic. The chemical shifts of the aromatic carbons can confirm the monosubstituted pattern of the phenyl ring.

Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR data acquisition.

- Sample Preparation: Accurately weigh 10-20 mg of **2-bromo-1-phenylbutan-1-one** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) inside a clean vial.
- Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference ($\delta = 0.0$ ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.

- **Instrument Setup:** Insert the tube into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ^1H and ^{13}C , and the field frequency should be locked onto the deuterium signal of the solvent.
- **^1H Acquisition:** Acquire the proton spectrum. A typical experiment involves 16 scans with a 45° pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C Acquisition:** Acquire the proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-bromo-1-phenylbutan-1-one** is dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~ 3060	Medium-Weak	C-H (Aromatic)	Stretching
~ 2970, 2880	Medium	C-H (Alkyl)	Stretching
~ 1690	Strong	C=O (Ketone)	Stretching
~ 1595, 1450	Medium	C=C (Aromatic)	Stretching
~ 750, 690	Strong	C-H (Aromatic)	Out-of-plane Bending

| ~ 600 - 700 | Medium-Weak | C-Br | Stretching |

Expert Insights: The most prominent peak will be the strong C=O stretch at approximately 1690 cm⁻¹. The position of this peak is indicative of an aryl ketone. The presence of both aromatic

and aliphatic C-H stretches confirms the overall structure. The two strong bands in the 690-750 cm^{-1} region are highly characteristic of a monosubstituted benzene ring. The C-Br stretch is often weak and can sometimes be difficult to assign definitively in a complex fingerprint region.

Experimental Protocol for FTIR Data Acquisition (Neat Liquid)

- **Sample Application:** As **2-bromo-1-phenylbutan-1-one** is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. [\[4\]](#)
- **Plate Assembly:** Gently press the plates together to form a thin capillary film of the sample.
- **Data Acquisition:** Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background scan with empty salt plates to subtract the absorbance from the atmosphere (CO_2 , H_2O) and the plates themselves.
- **Sample Scan:** Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

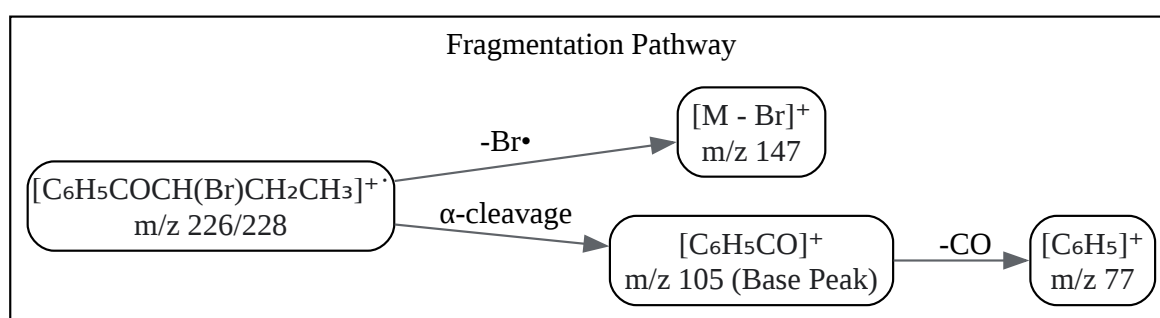
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.

Table 4: Predicted Major Fragments in EI-MS

m/z (Mass/Charge)	Proposed Fragment	Identity
226 / 228	$[\text{C}_{10}\text{H}_{11}\text{BrO}]^+$	Molecular Ion (M^+ , $\text{M}+2$)
147	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical
105	$[\text{C}_6\text{H}_5\text{CO}]^+$	Benzoyl cation (base peak)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

| 57 | $[\text{C}_4\text{H}_9]^+$ | Butyl cation (from α -cleavage) or loss of benzoyl |

Expert Insights: The molecular ion peak should be visible with its characteristic isotopic pattern for bromine (M^+ and $M+2$ peaks with nearly 1:1 intensity). The most significant fragmentation pathway for α -bromoketones is the cleavage of the C-Br bond. However, the most stable fragment, and therefore likely the base peak, is the benzoyl cation (m/z 105) formed by α -cleavage between the carbonyl carbon and the α -carbon. The presence of this fragment is a strong indicator of the phenyl ketone substructure.



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Caption: Predicted EI-MS fragmentation of the title compound.

Experimental Protocol for GC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Method:** Inject a small volume (e.g., 1 μL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
- **MS Ionization:** The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operating under electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrum is recorded over a mass range of m/z 40-400.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive toolkit for the structural verification of **2-bromo-1-phenylbutan-1-one**. The key diagnostic features are the downfield-shifted α -proton in the ^1H NMR, the carbonyl and C-Br carbon signals in the ^{13}C NMR, the strong C=O absorption in the IR spectrum, and the characteristic benzoyl cation base peak in the mass spectrum. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is paramount for researchers in drug development and synthetic chemistry.

References

- PubChem. (n.d.). **2-Bromo-1-phenylbutan-1-one**. National Center for Biotechnology Information.
- Chemical Synthesis Database. (2025, May 20). 2-bromo-1-phenyl-1-butanone.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis. *Molecules*, 22(8), 1213.
- PubChem. (n.d.). 2-Bromo-1-phenyl-pentan-1-one. National Center for Biotechnology Information.
- NIST. (n.d.). Mass spectrum of Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). **2-bromo-1-phenylbutan-1-one** (C₁₀H₁₁BrO).

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Sources

- 1. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-1-phenylbutan-1-one , 877-35-0 - CookeChem [cookechem.com]
- 4. 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

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